N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
The compound N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethoxyphenyl group and at position 2 with a sulfanyl acetamide moiety. The acetamide nitrogen is further substituted with a cyclohexyl group. While direct experimental data for this compound are absent in the provided evidence, its synthesis likely follows established S-alkylation routes, as seen in analogs like 2-chloro-N-arylacetamide derivatives reacting with oxadiazole thiols .
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-23-13-8-9-15(24-2)14(10-13)17-20-21-18(25-17)26-11-16(22)19-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERPTWJFLUKITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is often introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the oxadiazole derivative with the cyclohexyl group and the acetamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic medium) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural features, it may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new drugs or materials.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfur atom could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Structural Analysis
- Similar dimethoxy motifs in ’s compound and trimethoxy groups in suggest roles in enhancing lipophilicity and bioactivity. Analogs with 4-acetamidophenyl () or indole-methyl () substituents demonstrate how polar groups modulate solubility and target specificity .
N-Substituent Variations :
- The target’s cyclohexyl group is distinct from aryl N-substituents in most analogs. This aliphatic chain may improve membrane permeability but reduce π-π stacking with aromatic enzyme pockets .
- Aryl N-substituents (e.g., ’s derivatives) often correlate with antimicrobial activity, as seen in S. aureus inhibition .
Physicochemical Properties
- However, analogs like ’s compound (504.58 g/mol) indicate that such structures are synthetically feasible . Methoxy groups generally enhance lipid solubility, while polar sulfonyl or acetamide groups (e.g., and ) improve water solubility .
Biological Activity
N-cyclohexyl-2-{[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes a cyclohexyl group, an oxadiazole ring, and a sulfanylacetamide moiety. Its molecular formula is C18H23N3O4S, with a molecular weight of 377.5 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the field of oncology.
Research indicates that this compound may exert its biological effects primarily through the inhibition of c-Src, a tyrosine kinase involved in various cellular processes including proliferation and survival pathways. This inhibition can lead to:
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.
- Inhibition of Angiogenesis : It appears to hinder the formation of new blood vessels in tumor-bearing models, which is crucial for tumor growth and metastasis.
Synthesis and Structural Analogues
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The unique combination of functional groups in this compound contributes to its distinct biological activities compared to simpler analogues.
Structural Analogues Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-cyclohexyl-2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | C17H21N3O3S | Similar oxadiazole structure but different methoxy substitution |
| N-cyclohexyl-2-{[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C19H24N4OS | Contains a triazole instead of an oxadiazole |
| N-(2,5-Dimethoxyphenyl)acetamide | C10H13NO3 | A simpler structure focused on acetamide functionality |
Antitumor Activity
In vitro studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested :
- KB (human oral epidermoid carcinoma)
- DLD (human colorectal carcinoma)
- HepG2 (human liver carcinoma)
The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanistic Insights
Further investigation into the mechanism revealed that the compound interacts with c-Src and possibly other kinases involved in cancer progression. This interaction is crucial for understanding how to optimize its efficacy as an anti-tumor agent.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Oxadiazole Derivatives : A related study reported that derivatives containing oxadiazole rings showed promising results as RET kinase inhibitors in cancer therapy. The findings suggest that structural features similar to those in this compound may enhance biological activity against specific cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
